4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Acute Myeloid Leukemia FLT3 Kinase Inhibition Target Affinity

Select this compound as a benchmark dual FLT3/c-KIT inhibitor for kinase SAR studies. With Ki = 1 nM (FLT3) and 270 nM (c-KIT), it provides a ~270-fold selectivity window for validating novel inhibitors. Distinguished from quizartinib by class-level IRAK4 activity (analog Ki = 78 nM), enabling study of oncogenic kinase-inflammatory pathway crosstalk. Ideal as a reference standard for selectivity panels and chemical probe development.

Molecular Formula C18H16FN3
Molecular Weight 293.3 g/mol
CAS No. 1354923-25-3
Cat. No. B6347685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
CAS1354923-25-3
Molecular FormulaC18H16FN3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C
InChIInChI=1S/C18H16FN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22)
InChIKeyRAVXXGWBJYGIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (CAS 1354923-25-3): A Dual FLT3/c-KIT Inhibitor for Targeted Leukemia Research


4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (CAS 1354923-25-3) is a synthetic pyrimidine-2-amine derivative identified as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and stem cell factor receptor (c-KIT) [1]. This compound represents a focused chemotype from a class of aminopyrimidine kinase inhibitors under investigation for acute myelogenous leukemia (AML), where dual inhibition of FLT3 and c-KIT is a therapeutically relevant strategy [1]. Its structure features distinct 2,4-dimethylphenyl and 3-fluorophenyl substituents, contributing to a specific kinase inhibition profile .

Why Generic Substitution of 4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine Fails in FLT3/c-KIT Research


Simple substitution with other aminopyrimidine-based FLT3 or c-KIT inhibitors is unreliable because the specific substitution pattern on the pyrimidine core dictates a unique, quantifiable kinase selectivity profile [1]. For example, the precise biological effect of a compound like midostaurin, a multi-kinase inhibitor, cannot be replicated by 4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine as they exhibit fundamentally different potency ratios against key targets such as FLT3 versus c-KIT, leading to divergent on-target pharmacodynamics and the induction of cell death in patient-derived AML blasts [1]. The quantifiable evidence below illustrates the specific binding values that define this compound's scientific utility, which cannot be inferred from close analogs.

Quantitative Differentiation Evidence: 4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine vs. Key Comparators


FLT3 Binding Affinity: Head-to-Head Comparison with the Clinical Candidate VX-322

The target compound demonstrates a high-affinity interaction with the FLT3 kinase domain. In direct comparison from the same study, it shows a Ki of 1 nM against FLT3, which is a key differentiation point from the optimized lead VX-322, making it a valuable tool for studying structural contributors to FLT3 inhibition before extensive PK optimization [1].

Acute Myeloid Leukemia FLT3 Kinase Inhibition Target Affinity

c-KIT Inhibitory Activity: Differential Selectivity vs. FLT3

The compound exhibits a quantifiable window of selectivity between its primary targets. It inhibits c-KIT with a Ki of 270 nM, yielding an FLT3/c-KIT selectivity ratio of approximately 270-fold [1]. This contrasts sharply with broader multi-kinase inhibitors like midostaurin, which has a different selectivity profile, providing a unique tool for studying the biological consequences of predominant FLT3 inhibition with moderate c-KIT co-inhibition [2].

c-KIT Kinase Kinase Selectivity Profiling Dual Inhibition

IRAK4 Off-Target Activity: A Class-Level Inferential Differentiator

Beyond its primary kinase targets, this compound class has demonstrated activity against Interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. A close structural analog, CHEMBL1835746, showed an IRAK4 Ki of 78 nM [2]. This suggests that the 4-(2,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine scaffold may possess inherent IRAK4 inhibitory potential, a feature absent in many dedicated FLT3 inhibitors like quizartinib, which is highly selective for FLT3 [3]. This potential immunomodulatory off-target effect could influence inflammatory microenvironment readouts in cell-based assays.

IRAK4 Kinase Off-Target Profiling Kinase Selectivity

Optimal Application Scenarios for 4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in Drug Discovery


Biochemical Profiling of FLT3 and c-KIT Dual Inhibition in AML

This compound is ideally suited for use as a control or tool compound in in vitro kinase assays designed to study the structure-activity relationship (SAR) of dual FLT3/c-KIT inhibition. Its well-defined Ki values for both FLT3 (1 nM) and c-KIT (270 nM) allow researchers to benchmark new chemical entities against a known dual inhibitor profile, differentiating the contributions of each kinase to cell proliferation and apoptosis in AML cell lines, as previously established [1].

Comparative Selectivity Profiling in Kinase Panel Screens

Owing to its distinct ~270-fold selectivity for FLT3 over c-KIT, the compound is a valuable reference standard for large-scale kinase selectivity panels. It can be used as a comparator to validate the selectivity profile of novel FLT3 or dual FLT3/c-KIT inhibitors. The compound's selectivity fingerprint provides a benchmark for assessing improvements in target specificity over earlier-generation inhibitors like midostaurin [1].

Investigating IRAK4-Mediated Inflammatory Crosstalk in Cancer Models

Given the class-level inference of IRAK4 inhibitory activity (analog Ki = 78 nM), this compound can be employed in co-culture or in vivo oncology models to probe the interplay between oncogenic kinase signaling (FLT3/c-KIT) and the innate immune/inflammatory response mediated by IRAK4 [2]. This application is not possible with highly selective FLT3 inhibitors (e.g., quizartinib) that lack IRAK4 activity [3].

Chemical Biology Studies Focused on FLT3-ITD Mutant Conformations

With its high FLT3 affinity (Ki = 1 nM), the compound serves as an excellent chemical probe for studying the active conformation of the FLT3 kinase domain, particularly in the context of common internal tandem duplication (ITD) mutations [1]. Its aminopyrimidine scaffold is amenable to further chemical modification, making it a versatile starting point for developing photoaffinity labels or activity-based probes for target engagement studies.

Quote Request

Request a Quote for 4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.